![molecular formula C19H15ClN4OS B2974401 N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide CAS No. 335389-91-8](/img/structure/B2974401.png)
N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C19H15ClN4OS and its molecular weight is 382.87. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antihistaminic Activity
Research has shown the potential of related triazoloquinoline derivatives in antihistaminic activity. For instance, a study by Gobinath et al. (2015) synthesized a series of triazoloquinazolines with significant H1-antihistaminic activity. The study highlighted the efficacy of these compounds in protecting against histamine-induced bronchoconstriction, with minimal sedative properties compared to traditional antihistamines like chlorpheniramine maleate.
Inotropic Activity
Compounds related to N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide have been studied for their positive inotropic activity. Wu et al. (2012) in their paper outlined the synthesis and evaluation of triazoloquinoline derivatives, demonstrating significant inotropic effects in isolated rabbit heart preparations, as highlighted in their study on (E)‐2‐(4‐Cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides.
Anticancer Activity
Triazoloquinoline derivatives, akin to N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide, have shown promise in anticancer research. A study by Reddy et al. (2015) focused on the synthesis of triazoloquinoline-urea derivatives exhibiting significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines.
Antimicrobial and Anti-Inflammatory Activities
The antimicrobial and anti-inflammatory potential of triazoloquinoline derivatives has been explored in various studies. For example, El-Gazzar et al. (2009) synthesized acyclic nucleosides analogues derived from triazoloquinolines, showing significant anti-inflammatory, analgesic, and antimicrobial activities.
Chemical Synthesis and Reactivity
The chemical synthesis and reactivity of triazoloquinolines, including compounds similar to N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide, have been a topic of interest. Al-Salahi (2010) in their research paper focused on the synthesis of phenyl-substituted triazoloquinazolines, demonstrating the versatility and reactivity of these compounds in creating a variety of derivatives.
Neuroprotective Effects
Studies have also looked into the neuroprotective effects of compounds related to N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide. For instance, Ghosh et al. (2008) investigated a novel anilidoquinoline derivative, finding significant antiviral and antiapoptotic effects against Japanese encephalitis virus, suggesting potential therapeutic applications.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS/c1-12-10-17-22-23-19(24(17)16-9-5-2-6-13(12)16)26-11-18(25)21-15-8-4-3-7-14(15)20/h2-10H,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKINKXQPWHAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

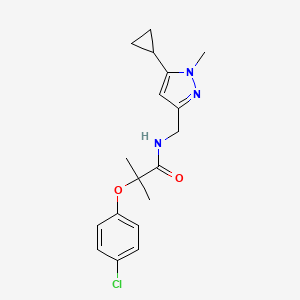
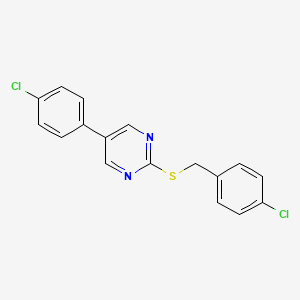
![2-(2-methoxyphenoxy)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2974320.png)

![3-nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime](/img/structure/B2974324.png)
![1-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylic Acid](/img/structure/B2974325.png)

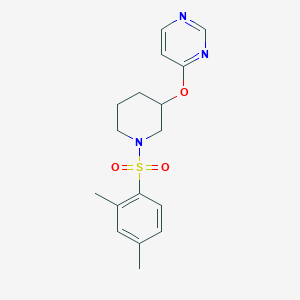
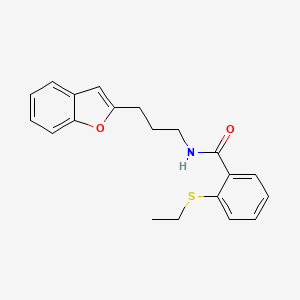
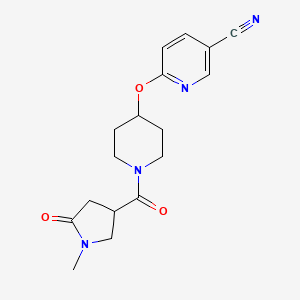
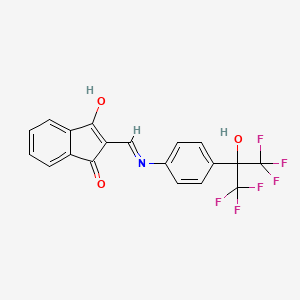
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2974338.png)
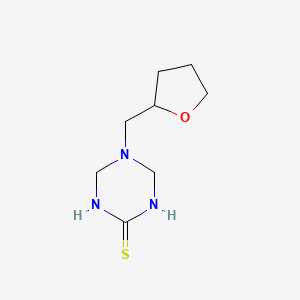
![3-Methyl-8-{[4-benzylpiperazinyl]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2974341.png)